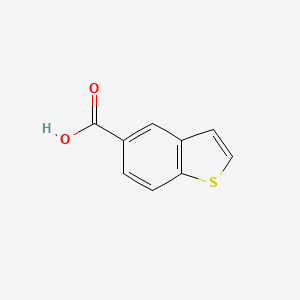

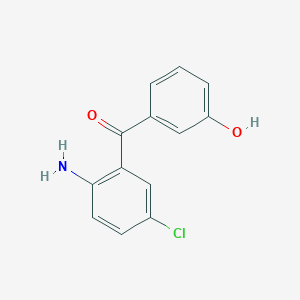

2-Amino-4-(4-methylphenyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-4-(4-methylphenyl)pyrimidine is a derivative of the pyrimidine family, a class of organic compounds with a heterocyclic aromatic ring structure similar to pyridine. Pyrimidine derivatives are known for their wide range of pharmacological properties, including antiviral, antibacterial, antitumor, and anti-inflammatory effects. They are also components of several drugs used for treating various conditions such as hypothyroidism, hypertension, cancer chemotherapy, or HIV infection .

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various methods, including condensation reactions, reductive aminations, and nucleophilic substitutions. For instance, 2-(4-Aminophenyl)-5-aminopyrimidine is synthesized through a condensation reaction of vinamidium salts and amidine chloride salts, followed by hydrazine palladium-catalyzed reduction . Similarly, 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines are synthesized from key intermediates through oxidative addition reactions using iodine, ethanol, and water . These methods demonstrate the versatility and complexity of synthesizing substituted pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a planar six-membered ring with significant double-bond character in the C-C and C-N bonds within the ring. X-ray crystallography studies have shown that substituents on the pyrimidine ring, such as methyl or chloro groups, can cause deviations from the planar structure and influence the overall electronic distribution . The molecular structure is crucial for the biological activity of these compounds, as it affects their interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, including benzylation, nitrosation, and hydrogen bonding interactions. For example, 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one can be benzylated to form different polymorphs with distinct hydrogen bonding patterns . The presence of amino groups in the structure allows for the formation of hydrogen bonds, which can lead to the formation of sheets or chains in the crystal structure, as observed in isostructural compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. These compounds exhibit a range of thermal stabilities, solubilities, and mechanical properties. For example, polyimides derived from pyrimidine units show excellent thermal stability, with glass transition temperatures ranging from 307-434 degrees Celsius and weight loss temperatures in the range of 556-609 degrees Celsius under air . The introduction of pyrimidine or pyridine moieties into polyimides can also result in materials with high transparency, low moisture absorption, and good mechanical properties .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Hydrogen Bonding

2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, closely related to 2-Amino-4-(4-methylphenyl)pyrimidine, forms part of a study observing its isostructural nature and the hydrogen bonding it forms, leading to insights into molecular and crystal structures of such compounds (Trilleras et al., 2009).

Synthesis of Novel Derivatives

A research effort into synthesizing novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives, starting from related pyrimidine compounds, offers a pathway to create compounds with potential pharmacological applications (Önal et al., 2008).

Anti-Inflammatory and Analgesic Properties

Research on pyrimidine heterocycles, including derivatives of 2-Amino-4-(4-methylphenyl)pyrimidine, indicates their significant role in medicinal chemistry, particularly in their anti-inflammatory and analgesic activities (Muralidharan et al., 2019).

Supramolecular Assemblies

Studies have been conducted on pyrimidine derivatives for their potential in creating hydrogen-bonded supramolecular assemblies, which have applications in the field of materials science and nanotechnology (Fonari et al., 2004).

Antimicrobial Activity

Research into trisubstituted pyrimidines, including those related to 2-Amino-4-(4-methylphenyl)pyrimidine, has shown promising antimicrobial properties, offering potential applications in combating bacterial and viral infections (Srinath et al., 2011).

Quantum Chemical Calculations

Density functional theory (DFT) studies on pyrimidin-1(2H)-ylaminofumarate derivatives, related to 2-Amino-4-(4-methylphenyl)pyrimidine, offer insights into the molecular properties of these compounds, contributing to the field of computational chemistry and material science (Saracoglu et al., 2020).

Eigenschaften

IUPAC Name |

4-(4-methylphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-2-4-9(5-3-8)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAVIOKUWQLSPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370696 |

Source

|

| Record name | 2-Amino-4-(4-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(4-methylphenyl)pyrimidine | |

CAS RN |

263276-44-4 |

Source

|

| Record name | 2-Amino-4-(4-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

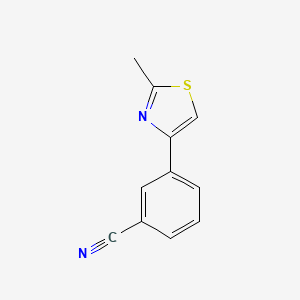

![tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate](/img/structure/B1273709.png)

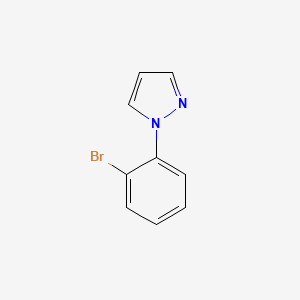

![2-Bromo-1-[4-(diethylamino)phenyl]ethanone](/img/structure/B1273716.png)